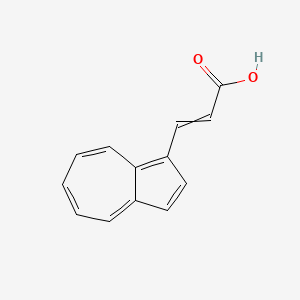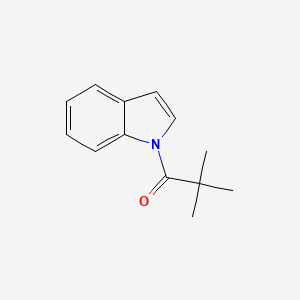
1H-Indole, 1-(2,2-dimethyl-1-oxopropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
1-Pivaloylindole can be synthesized through several methods. One common approach involves the reaction of indole with pivaloyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding 1-pivaloylindole as the primary product . Another method involves the use of sodium hydride as a base, which facilitates the formation of the pivaloylindole derivative . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-Pivaloylindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can yield indole derivatives with modified functional groups.
Substitution: Electrophilic substitution reactions are common, particularly at the 3-position of the indole ring.
Major products formed from these reactions include various substituted indoles and oxindoles, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Pivaloylindole has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: 1-Pivaloylindole is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-pivaloylindole involves its interaction with various molecular targets. The pivaloyl group can influence the reactivity of the indole ring, directing electrophilic substitution reactions to specific positions. This regioselectivity is crucial in the synthesis of complex molecules. Additionally, the compound’s stability under different conditions makes it a valuable intermediate in multi-step synthetic processes .
Comparación Con Compuestos Similares
1-Pivaloylindole can be compared with other indole derivatives such as:
1-Acetylindole: Similar to 1-pivaloylindole but with an acetyl group instead of a pivaloyl group. It is less sterically hindered and may undergo different reaction pathways.
1-Benzoylindole: Contains a benzoyl group, which can influence the electronic properties of the indole ring differently compared to the pivaloyl group.
1-Tosylindole: Features a tosyl group, commonly used as a protecting group in organic synthesis.
The uniqueness of 1-pivaloylindole lies in its steric bulk and stability, which can be advantageous in specific synthetic applications.
Propiedades
Número CAS |
70957-04-9 |
|---|---|
Fórmula molecular |
C13H15NO |
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
1-indol-1-yl-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C13H15NO/c1-13(2,3)12(15)14-9-8-10-6-4-5-7-11(10)14/h4-9H,1-3H3 |
Clave InChI |
DTRSVKLNWUNCQE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)N1C=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


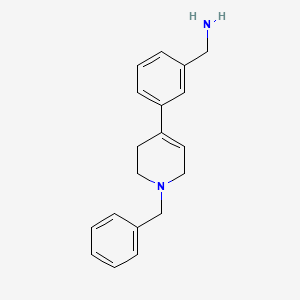
![3-(tert-Butyl)-6H-benzo[c]chromen-6-one](/img/structure/B12531537.png)

![5-[1-(Benzenesulfonyl)pent-4-yn-1-yl]-3-phenyl-1,2,4-triazine](/img/structure/B12531552.png)
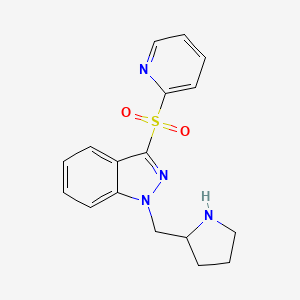
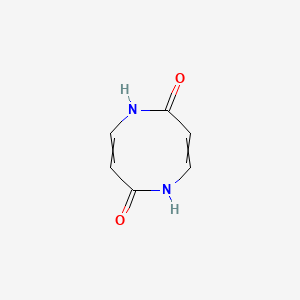
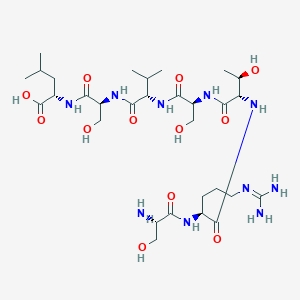
![1,2,5-Trioxaspiro[5.5]undecan-9-one, 3-(1-[1,1'-biphenyl]-4-ylethenyl)-](/img/structure/B12531578.png)
![Ethanone, 2-[1-(2-hydroxy-1-methylethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12531582.png)
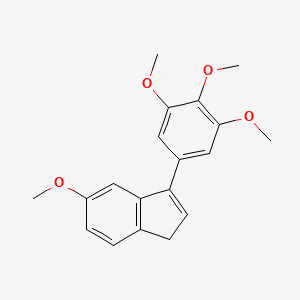
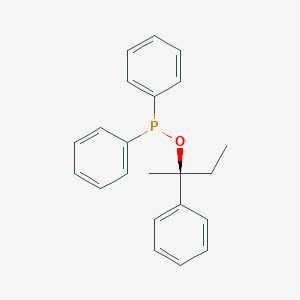
![1-(Ethenyloxy)-3-[(E)-(4-nitrophenyl)diazenyl]pentane-2,4-dione](/img/structure/B12531598.png)
